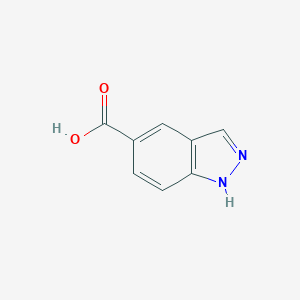

1H-indazole-5-carboxylic Acid

Übersicht

Beschreibung

1H-indazole-5-carboxylic Acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2, a CAS Number of 61700-61-6, and a molecular weight of 162.15 .

Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-5-carboxylic Acid, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 1H-indazole-5-carboxylic Acid is represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1 . The InChI key is MAVGBUDLHOOROM-UHFFFAOYSA-N . Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including 1H-indazole-5-carboxylic Acid, have been the subject of various chemical reactions . For instance, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed .Physical And Chemical Properties Analysis

1H-indazole-5-carboxylic Acid is a powder with a melting point of 318-322 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

1H-indazole-5-carboxylic acid has been investigated for its crystal structure properties. A study by Hu Yong-zhou (2008) focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing that it belongs to a triclinic space group and exhibits a crystalline polymorph with a relatively small particle size. This crystallization is expected to stabilize the compound and enhance its bioactivity and therapeutic activity.

Enthalpy of Formation

The enthalpy of formation for various indazole compounds, including 1H-indazole-5-carboxylic acid, was analyzed in a study by Orozco-Guareño et al. (2019). This research provided insight into the energetic and structural influence of carbonyl and acetate groups on these compounds.

Gas Sorption Studies

1H-indazole-5-carboxylic acid has been utilized in the synthesis of a porous Cu(II) coordination polymer, which exhibits selective and hysteretic sorption of CO2, as reported by Hawes et al. (2012). This material's structure and gas sorption capabilities suggest potential applications in gas capture and storage.

Synthetic Process Improvement

Research by Rao Er-chang (2006) focused on improving the synthetic process of 1H-indazole-3-carboxylic acid, which is closely related to 1H-indazole-5-carboxylic acid. This improved synthesis offers lower costs and simpler operation, making it suitable for industrial manufacture.

Novel Derivative Synthesis

A study by Raut et al. (2019) reported the synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole derivatives. This research contributes to the development of new chemical entities with potential applications in various fields.

Wirkmechanismus

Target of Action

The primary target of 1H-indazole-5-carboxylic Acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

1H-indazole-5-carboxylic Acid interacts with its target, S1P1, through activation and desensitization . Activation of S1P1 helps maintain the integrity of the endothelial barrier, which is essential for vascular health . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia .

Biochemical Pathways

The interaction with s1p1 suggests that it may influence sphingolipid signaling pathways . These pathways play a key role in cellular processes such as proliferation, survival, and migration .

Result of Action

The activation and desensitization of S1P1 by 1H-indazole-5-carboxylic Acid can have several effects at the molecular and cellular levels. For instance, maintaining endothelial barrier integrity can prevent vascular leakage and inflammation . Conversely, inducing peripheral blood lymphopenia could potentially affect immune responses .

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks . The future of 1H-indazole-5-carboxylic Acid and similar compounds may lie in further exploring their medicinal properties for the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGBUDLHOOROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971556 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-5-carboxylic Acid | |

CAS RN |

561700-61-6, 61700-61-6 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 1H-indazole-5-carboxylic acid?

A1: 1H-indazole-5-carboxylic acid features an indazole ring system with a carboxylic acid substituent at the 5-position. Its molecular formula is C8H6N2O2, and its molecular weight is 162.15 g/mol []. While specific spectroscopic data is not provided in the abstracts, the presence of characteristic peaks in NMR and IR spectra would confirm the presence of the indazole ring, carboxylic acid group, and other structural elements.

Q2: How does the structure of 1H-indazole-5-carboxylic acid relate to its anti-inflammatory activity?

A2: Research indicates that the position of the aryl substituent on the indazole ring significantly impacts the anti-inflammatory activity of 1H-indazole-5-carboxylic acid derivatives []. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrate significantly higher anti-inflammatory activity compared to their 2-aryl isomers []. This suggests that the interaction of the 1-aryl group with a potential biological target is crucial for its pharmacological effect. Further research exploring the structure-activity relationship is needed to elucidate the precise mechanism of action.

Q3: Beyond its anti-inflammatory potential, what other applications have been explored for 1H-indazole-5-carboxylic acid?

A3: 1H-indazole-5-carboxylic acid has shown promise as a building block for metal-organic frameworks (MOFs) [, ]. Researchers have synthesized novel Zn-based MOFs utilizing 1H-indazole-5-carboxylic acid and bipyridine-like linkers []. Additionally, a copper(II)-indazole-carboxylate porous coordination polymer has been created, demonstrating selective and hysteretic sorption of carbon dioxide []. These findings highlight the versatility of 1H-indazole-5-carboxylic acid in materials science and its potential in gas separation and storage applications.

Q4: What is known about the binding mode of 1H-indazole-5-carboxylic acid derivatives to biological targets?

A4: Studies have investigated the interaction of 1H-indazole-5-carboxylic acid derivatives with specific proteins. Research has revealed the crystal structure of Mycobacterium abscessus Phosphopantetheine adenylyltransferase in complex with a 3-Bromo-1H-indazole-5-carboxylic acid derivative []. Furthermore, structural insights into the binding of 1H-indazole-5-carboxylic acid derivatives to human Heat Shock Protein 90 (Hsp90) have been gained through complex structures with various inhibitors []. These findings offer valuable information about the binding mode and interactions of 1H-indazole-5-carboxylic acid derivatives with potential therapeutic targets.

Q5: Are there any computational studies investigating the properties or activities of 1H-indazole-5-carboxylic acid?

A5: While the provided abstracts do not detail specific computational studies, the enthalpy of formation for 1H-indazole-5-carboxylic acid and related compounds has been investigated using both experimental and theoretical approaches []. This type of study can contribute to understanding the stability and reactivity of the molecule. Further computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, could provide valuable insights into the binding affinities, pharmacophore features, and potential optimization strategies for novel 1H-indazole-5-carboxylic acid derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)

![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)

![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)

![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)

![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)

![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)

![8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267957.png)

![10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267958.png)

![8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267960.png)

![8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267962.png)

![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267963.png)

![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)

![8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267967.png)

![8-(3,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267969.png)